N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
Description
N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-14(11-23-19-12)17(22)20-9-5-8-15(20)16(21)18-10-13-6-3-2-4-7-13/h11,13,15H,2-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONPWBPIJKASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)N2CCCC2C(=O)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclohexylmethylamine, 3-methyl-1,2-thiazole-4-carboxylic acid, and pyrrolidine-2-carboxylic acid. The synthesis process may involve:
Amidation Reaction: Combining cyclohexylmethylamine with 3-methyl-1,2-thiazole-4-carboxylic acid under dehydrating conditions to form the intermediate amide.
Coupling Reaction: Reacting the intermediate with pyrrolidine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide can be compared with other amide-containing compounds with similar structural features, such as:
- N-(cyclohexylmethyl)-1-(2-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
- N-(cyclohexylmethyl)-1-(3-methyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide
Uniqueness
- The presence of the 3-methyl-1,2-thiazole-4-carbonyl group in this compound may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
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